1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene
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Overview
Description
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene is a fluorinated aromatic compound It is characterized by the presence of trifluoromethyl groups, a chloro substituent, and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro and difluoromethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)bromobenzene
Uniqueness
1,5-Bis(trifluoromethyl)-2-chloro-4-(difluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and difluoromethoxy groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H3ClF8O |
---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
1-chloro-5-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-5-2-6(19-7(11)12)4(9(16,17)18)1-3(5)8(13,14)15/h1-2,7H |
InChI Key |
OUHBNGFXZCWYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Cl)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
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